molecular formula C20H6I4Na2O5 B12436732 Erythrosine B

Erythrosine B

Cat. No.: B12436732
M. Wt: 879.9 g/mol
InChI Key: RAGZEDHHTPQLAI-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Erythrosine B is synthesized through the iodination of fluorescein. The process involves the reaction of fluorescein with iodine in the presence of an oxidizing agent, such as sodium iodate, under acidic conditions. The reaction typically proceeds as follows: [ \text{Fluorescein} + 4 \text{I}_2 + \text{NaIO}_3 \rightarrow \text{this compound} + \text{NaI} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale iodination of fluorescein using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the final product meets regulatory standards for use in food and other applications .

Chemical Reactions Analysis

Types of Reactions: Erythrosine B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of this compound can lead to the removal of iodine atoms, resulting in deiodinated derivatives.

    Substitution: this compound can undergo substitution reactions where iodine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Properties

Molecular Formula

C20H6I4Na2O5

Molecular Weight

879.9 g/mol

IUPAC Name

disodium;2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

InChI

InChI=1S/C20H8I4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;/q;2*+1/p-2

InChI Key

RAGZEDHHTPQLAI-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)[O-])I)I)[O-])I.[Na+].[Na+]

Origin of Product

United States

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